

Golidocitinib: A Deep Dive into its Structure-Activity Relationship and Preclinical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Golidocitinib*

Cat. No.: *B1649327*

[Get Quote](#)

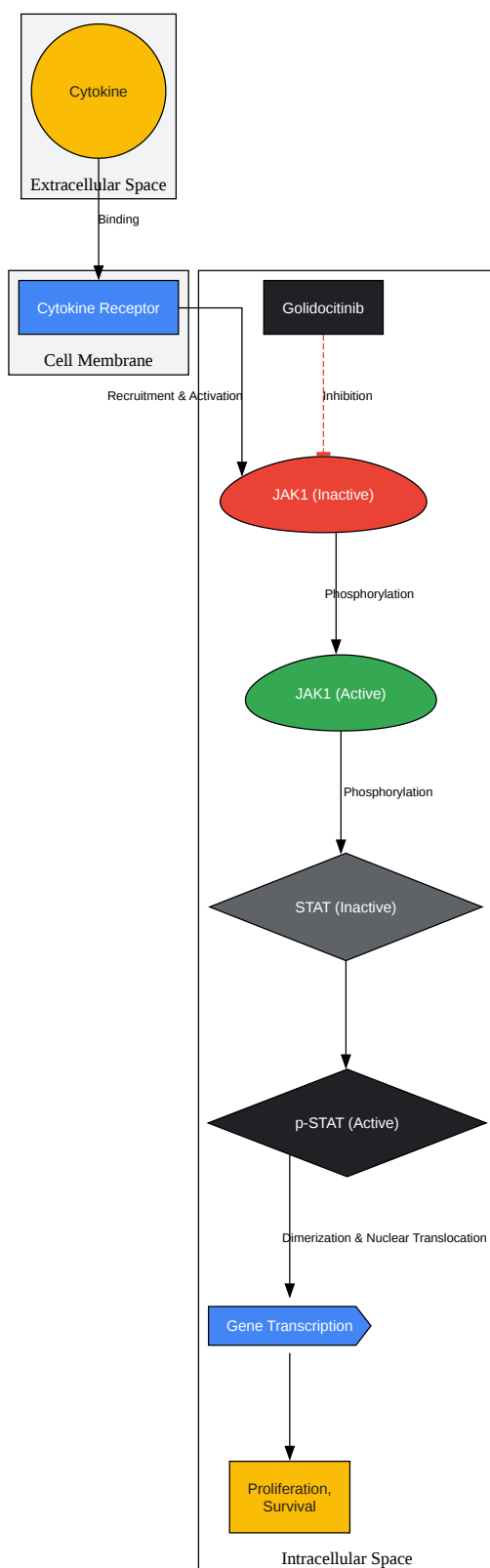
An In-depth Technical Guide for Researchers and Drug Development Professionals

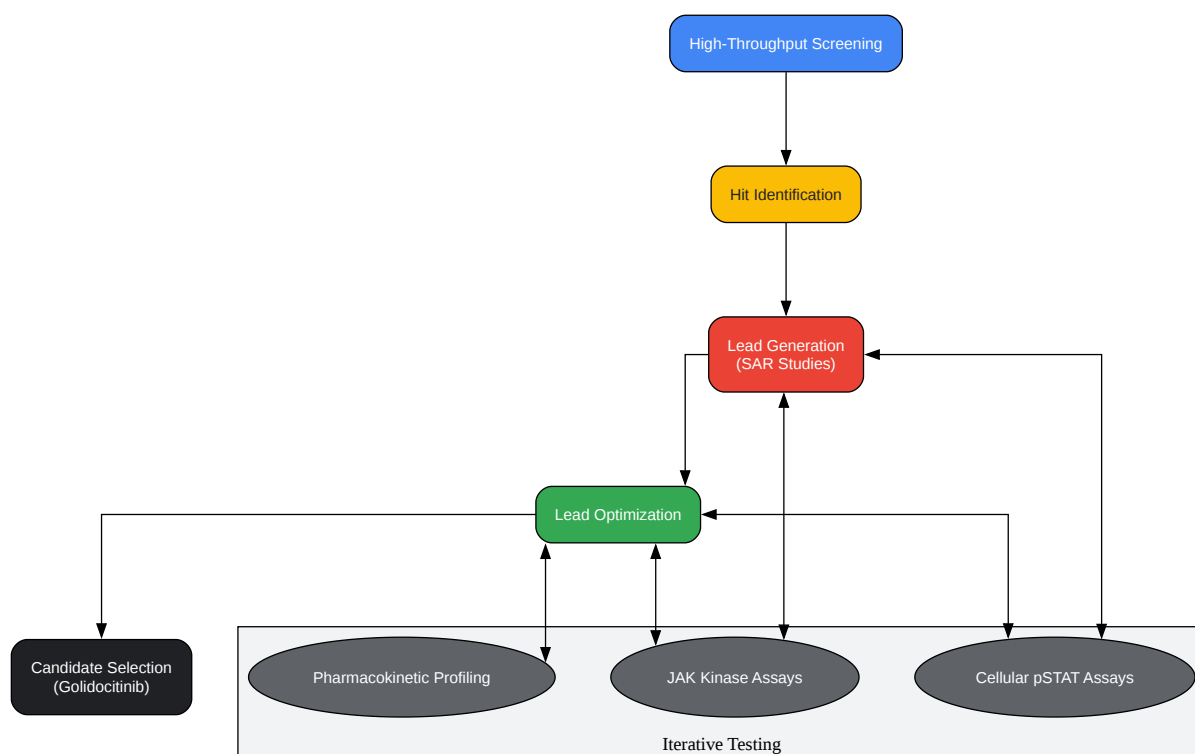
Golidocitinib (formerly AZD4205) is an orally bioavailable, potent, and highly selective inhibitor of Janus kinase 1 (JAK1) that has shown significant promise in the treatment of hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[1][2] Its design is the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing potency for JAK1 while minimizing activity against other JAK family members (JAK2, JAK3, and TYK2) to achieve a favorable safety profile.[3] This technical guide provides a detailed overview of the SAR studies, experimental protocols, and the underlying signaling pathways central to the development of **Golidocitinib**.

Mechanism of Action and Therapeutic Rationale

Golidocitinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a critical mediator of cellular responses to cytokines and growth factors.[1][3] Dysregulation of this pathway is a known driver in various cancers, leading to uncontrolled cell proliferation and survival.[3] JAK1, in particular, is a key mediator of STAT3 phosphorylation, which is implicated in neoplastic transformation, apoptosis resistance, and immune evasion.[3][4] By selectively targeting the ATP-binding site of JAK1, **Golidocitinib** blocks downstream STAT signaling, thereby disrupting the pathological processes that promote tumor growth.[1][3] The high selectivity for JAK1 over other JAK isoforms is a critical attribute, as it is believed to reduce off-target toxicities associated with broader JAK inhibition.[3]

Signaling Pathway of **Golidocitinib**'s Action





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. golidocitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. golidocitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Golidocitinib: A Deep Dive into its Structure-Activity Relationship and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649327#golidocitinib-structure-activity-relationship-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com